molecular formula C27H22N4O3S B4726233 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B4726233
M. Wt: 482.6 g/mol
InChI Key: ZFTVLQYINVWQLG-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of oxazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4,5-diphenyl-1,3-oxazole and 3-ethyl-4-oxo-3,4-dihydroquinazoline. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the quinazoline ring: This involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.

    Coupling of the two moieties: The final step involves the formation of a sulfanyl linkage between the oxazole and quinazoline rings, typically using thiol reagents under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the oxazole and quinazoline moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The oxazole and quinazoline moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-mercaptoacetamide
  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Uniqueness: N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of both oxazole and quinazoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds. The specific arrangement of functional groups allows for unique interactions and reactivity.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-2-31-25(33)20-15-9-10-16-21(20)28-27(31)35-17-22(32)29-26-30-23(18-11-5-3-6-12-18)24(34-26)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVLQYINVWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

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